molecular formula C16H15BrN2O2 B14144103 3-bromo-N'-(3-phenylpropanoyl)benzohydrazide CAS No. 4518-24-5

3-bromo-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No.: B14144103
CAS No.: 4518-24-5
M. Wt: 347.21 g/mol
InChI Key: KNTWHZAHCQIFCT-UHFFFAOYSA-N
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Description

3-bromo-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15BrN2O2. It is a derivative of benzohydrazide, featuring a bromine atom at the third position of the benzene ring and a phenylpropanoyl group attached to the nitrogen atom of the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzoyl chloride and 3-phenylpropanoic acid.

    Formation of Benzohydrazide: 3-bromobenzoyl chloride is reacted with hydrazine hydrate to form 3-bromobenzohydrazide.

    Acylation: The 3-bromobenzohydrazide is then acylated with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

Scientific Research Applications

3-bromo-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpropanoyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N’-(3-phenylpropanoyl)benzohydrazide: Features a bromine atom and a phenylpropanoyl group.

    3-chloro-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a chlorine atom instead of bromine.

    3-fluoro-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-bromo-N’-(3-phenylpropanoyl)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro and fluoro analogs .

Properties

CAS No.

4518-24-5

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

3-bromo-N'-(3-phenylpropanoyl)benzohydrazide

InChI

InChI=1S/C16H15BrN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,20)(H,19,21)

InChI Key

KNTWHZAHCQIFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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